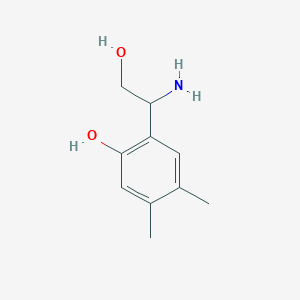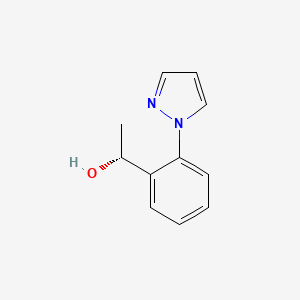
(R)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral compound that features a pyrazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, such as a Suzuki or Heck coupling.
Introduction of the Ethan-1-ol Moiety:
Industrial Production Methods
Industrial production of ®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated derivatives, sulfonylated compounds.
Aplicaciones Científicas De Investigación
®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of ®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its effects. The compound’s activity is often mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-one: A related compound with a ketone group instead of an alcohol moiety.
1-(2-(1h-Pyrazol-1-yl)phenyl)ethane: A derivative with a saturated carbon chain.
Uniqueness
®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is unique due to its chiral nature, which can lead to enantioselective interactions with biological targets. This compound’s specific structural features, such as the presence of both a pyrazole ring and an ethan-1-ol moiety, contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(1R)-1-(2-pyrazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-5-2-3-6-11(10)13-8-4-7-12-13/h2-9,14H,1H3/t9-/m1/s1 |
Clave InChI |
KWIINUAHDATTML-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1N2C=CC=N2)O |
SMILES canónico |
CC(C1=CC=CC=C1N2C=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



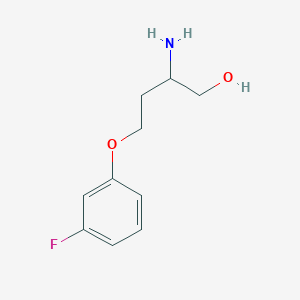

![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)
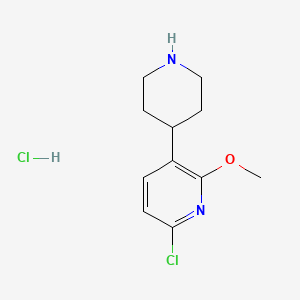


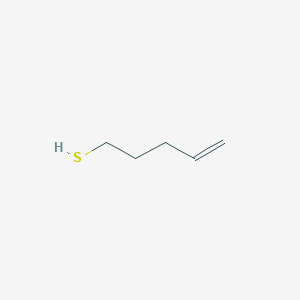
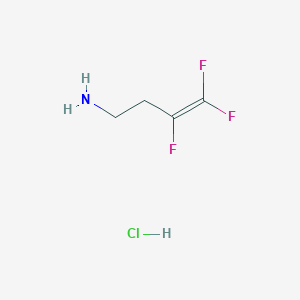

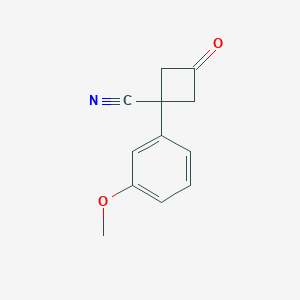
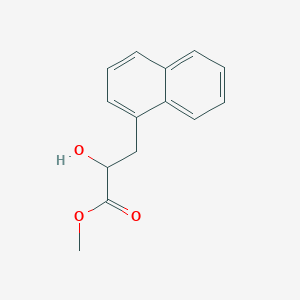
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
